molecular formula C5H9ClO2 B079334 3-Chloro-5-hydroxy-2-pentanone CAS No. 13045-13-1

3-Chloro-5-hydroxy-2-pentanone

Cat. No.: B079334
CAS No.: 13045-13-1
M. Wt: 136.58 g/mol
InChI Key: FYWDUQCSMYWUHV-UHFFFAOYSA-N
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Description

3-Chloro-5-hydroxy-2-pentanone is an organic compound with the molecular formula C5H9ClO2. It is a colorless liquid that is soluble in water and common organic solvents. This compound is used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Mechanism of Action

Target of Action

3-Chloro-5-hydroxy-2-pentanone, a type of ketone, primarily targets aldehydes and ketones . These compounds can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The nitrogen in these compounds acts as the nucleophile instead of the oxygen .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The oxygen in the compound can act as a nucleophile in competition with nitrogen, but this is a dead-end process . The reaction with oxygen gives the reversible formation of a hemiketal . The reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The biochemical pathways affected by this compound involve the formation of oximes and hydrazones . These reactions are part of larger biochemical pathways that involve the transformation of aldehydes and ketones .

Result of Action

The result of the action of this compound is the formation of oximes and hydrazones . These compounds have various applications in organic synthesis and can be used as intermediates in the production of other chemicals .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature . For example, high temperatures can accelerate the decomposition of certain compounds into phosgene and increase the concentration of free Cl− in the system . Therefore, the reaction conditions, such as temperature, can have a significant impact on the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 3-Chloro-5-hydroxy-2-pentanone involves the chlorination of 3-acetyl-1-propanol using bis(trichloromethyl)carbonate (triphosgene) as the chlorine source. The reaction is carried out in 1,2-dichloroethane at 80°C for 2 hours with N,N-dimethylacetamide as the initiator. The yield of the product can reach up to 97.93% .

Another method involves the reaction of 3-chloropropanol with sulfur dioxide to form 3-chloro-1-(dimethylsulfonyl)propane, which is then reacted with aluminum chloride to yield this compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-hydroxy-2-pentanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-Chloro-5-oxopentanoic acid.

    Reduction: 3-Chloro-5-hydroxypentanol.

    Substitution: 3-Amino-5-hydroxy-2-pentanone or 3-Thio-5-hydroxy-2-pentanone.

Scientific Research Applications

3-Chloro-5-hydroxy-2-pentanone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-pentanone: Similar structure but lacks the hydroxyl group.

    5-Chloro-2-pentanone: Similar structure but the chlorine atom is at a different position.

    3-Hydroxy-2-pentanone: Similar structure but lacks the chlorine atom.

Uniqueness

3-Chloro-5-hydroxy-2-pentanone is unique due to the presence of both a chlorine atom and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-chloro-5-hydroxypentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c1-4(8)5(6)2-3-7/h5,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWDUQCSMYWUHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399159
Record name 3-chloro-5-hydroxypentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13045-13-1
Record name 3-chloro-5-hydroxypentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORO-5-HYDROXY-2-PENTANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-Chloro-5-hydroxy-2-pentanone in organic synthesis, specifically in the context of the provided research papers?

A1: this compound serves as a crucial building block in synthesizing thiamine and its analogs. [, ] Both research papers highlight its role in constructing the thiazole ring, a core structural component of thiamine.

  • In the synthesis of DL-Thiamic Acid: [] This paper describes a multi-step synthesis where this compound reacts with aspartic acid. This reaction ultimately leads to the formation of DL-Thiamic acid, a thiamine analog.
  • In the synthesis of Thiamine: [] The second paper emphasizes the broader application of this compound. It reacts with thioformamide to yield 5-hydroxyethyl-4-methylthiazole, a direct precursor to thiamine upon quaternization.

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